FTase Inhibitor I

Übersicht

Beschreibung

FTase Inhibitor I is a compound that targets the enzyme farnesyltransferase. Farnesyltransferase is responsible for the farnesylation of proteins, a post-translational modification crucial for the proper functioning of several proteins, including the Ras protein. The Ras protein is involved in cell signaling pathways that regulate cell growth and differentiation. Aberrant activation of Ras is implicated in many cancers, making farnesyltransferase a significant target for anticancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of FTase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FTase-Inhibitor I kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Bedingungen können die Verwendung von Nukleophilen oder Elektrophilen unter sauren oder basischen Bedingungen umfassen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

FTase-Inhibitor I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Rolle der Farnesylierung in der Proteinfunktion und Zellsignalgebung zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Prozesse, die Farnesylierte Proteine betreffen.

Medizin: Wird als potenzielles Therapeutikum zur Behandlung von Krebsarten untersucht, die durch eine abnorme Ras-Aktivierung getrieben werden.

Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien

5. Wirkmechanismus

FTase-Inhibitor I übt seine Wirkung aus, indem er das Enzym Farnesyltransferase hemmt. Diese Hemmung verhindert die Farnesylierung des Ras-Proteins, wodurch seine Bindung an die Zellmembran blockiert wird. Ohne Membranlokalisierung kann Ras nicht an Zellsignalwegen teilnehmen, was zur Hemmung des Zellwachstums und der Zellproliferation führt. Dieser Mechanismus ist besonders effektiv bei Krebsarten, bei denen Ras abnormal aktiv ist .

Ähnliche Verbindungen:

Tipifarnib: Ein weiterer Farnesyltransferase-Inhibitor mit ähnlichen Antikrebseigenschaften.

Lonafarnib: Zielt auf dasselbe Enzym, hat aber unterschiedliche pharmakokinetische Eigenschaften.

Einzigartigkeit: FTase-Inhibitor I ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für Farnesyltransferase. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere bei Krebsarten mit hoher Ras-Aktivität .

Wirkmechanismus

FTase Inhibitor I exerts its effects by inhibiting the enzyme farnesyltransferase. This inhibition prevents the farnesylation of the Ras protein, thereby blocking its attachment to the cell membrane. Without membrane localization, Ras cannot participate in cell signaling pathways, leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective in cancers where Ras is abnormally active .

Vergleich Mit ähnlichen Verbindungen

Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.

Lonafarnib: Targets the same enzyme but has different pharmacokinetic properties.

Uniqueness: FTase Inhibitor I is unique in its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in cancers with high Ras activity .

Biologische Aktivität

Farnesyltransferase inhibitors (FTIs), including FTase Inhibitor I, have gained attention for their potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential applications beyond oncology.

FTase inhibitors function by blocking the farnesylation process, a post-translational modification critical for the activation of several oncogenic proteins, most notably the Ras protein family. Farnesylation involves the addition of a farnesyl lipid group to cysteine residues in target proteins, which is essential for their proper localization and function within the cell. By inhibiting this process, FTIs can disrupt signaling pathways that promote cell proliferation and survival in cancer cells .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of FTIs in inhibiting tumor growth. For instance, compounds like L744832 have shown significant antiproliferative effects in non-Hodgkin lymphoma cells . Additionally, FTI-276 has been reported to inhibit Ras processing in various cancer cell lines, leading to reduced tumor growth in xenograft models .

Table 1: Summary of FTIs and Their Biological Activity

| Compound Name | IC50 (nM) | Cancer Type | Reference |

|---|---|---|---|

| L744832 | 9.00 | Non-Hodgkin Lymphoma | |

| FTI-276 | 48.90 | Lung Carcinoma | |

| Lonafarnib | 2.90 | Liver Cancer | |

| Antroquinonol | 2986.00 | Various Tumors |

Clinical Trials

Clinical trials have provided mixed results regarding the efficacy of FTIs as monotherapy. While some Phase II-III trials indicated moderate effects, they highlighted a significant gap between preclinical success and clinical outcomes . For instance, AZD3409 demonstrated pharmacodynamic activity with a maximum FTase inhibition of approximately 49% at non-toxic doses in patients with advanced cancers .

Case Studies

- AZD3409 Study : A Phase I trial investigated AZD3409's pharmacokinetics and biological effects in patients with advanced solid tumors. Results indicated that chronic oral dosing led to significant FTase inhibition without severe toxicity, suggesting a promising therapeutic window for further studies .

- Tipifarnib in Non-Hodgkin Lymphoma : This compound was evaluated for its ability to induce apoptosis in NHL cells through inhibition of Ras farnesylation. The study found that tipifarnib significantly reduced cell viability and promoted cell cycle arrest .

Broader Applications Beyond Oncology

FTIs are being explored for their potential roles in treating other diseases linked to farnesylation processes. For example:

- Hutchinson–Gilford Progeria Syndrome : Inhibition of FTase has shown promise in addressing this genetic disorder characterized by accelerated aging due to defective nuclear lamina proteins .

- Chronic Hepatitis D : Preliminary studies suggest that FTIs may help manage this viral infection by disrupting pathways critical for viral replication .

Eigenschaften

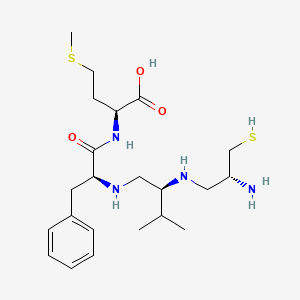

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLMXIYRQCLIR-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164381 | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-96-6 | |

| Record name | FTase inhibitor I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B 581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of B581, and how does this interaction impact cellular processes?

A1: B581 specifically targets farnesyltransferase, an enzyme responsible for attaching a farnesyl isoprenoid group to proteins carrying a CAAX motif. This modification is crucial for the localization and function of numerous proteins, including the oncoprotein Ras. By inhibiting farnesyltransferase, B581 prevents the proper localization and activation of Ras, ultimately blocking the Ras signaling pathway. []

Q2: What are the downstream consequences of B581-mediated farnesyltransferase inhibition?

A2: Inhibition of farnesyltransferase by B581 disrupts Ras signaling, leading to a cascade of downstream effects. This includes the inhibition of mitogen-activated protein kinase (MAPK) activation, reduced Jun and Elk-1 transcriptional activity, and ultimately, suppression of cell growth and transformation in Ras-transformed cells. Importantly, B581's inhibitory effects appear specific to farnesylated Ras, as it does not hinder the activity of Ras modified by other lipids like geranylgeranyl or myristate. []

Q3: Does B581 impact the activity of other signaling pathways besides Ras?

A3: Research suggests that B581 might influence additional signaling pathways. For example, studies indicate that B581 can attenuate the inhibitory effects of Cripto-1, a protein involved in mammary gland development, on β-casein expression. This suggests a potential role of B581 in modulating p21ras-dependent, PI3K-mediated pathways. [] Additionally, B581 has demonstrated the ability to reduce the chromosomal instability induced by fumarylacetoacetate (FAA), a metabolite that accumulates in hereditary tyrosinemia type I. This effect is attributed, at least partially, to B581's influence on the Ras/ERK effector pathway. []

Q4: What evidence supports the efficacy of B581 in inhibiting cell growth and transformation in experimental settings?

A5: Studies using NIH 3T3 cells transformed by different Ras mutants demonstrate the efficacy of B581 in selectively inhibiting the growth of cells harboring farnesylated Ras (Ras-F). Specifically, B581 significantly reduced the ability of Ras-F-transformed cells to grow in soft agar, indicating its potential to suppress anchorage-independent growth, a hallmark of cancer cells. [] In contrast, B581 did not hinder the growth of cells transformed by Ras mutants modified with geranylgeranyl or myristate. [] This highlights the specificity of B581 towards farnesylated Ras and its potential as a targeted therapeutic agent.

Q5: Are there any in vivo studies showcasing the anti-tumor potential of B581?

A6: While the provided research does not directly discuss in vivo studies evaluating the anti-tumor activity of B581, other studies have demonstrated the efficacy of farnesyltransferase inhibitors, in general, in preclinical models of cancer. For instance, Kohl et al. (1995) demonstrated that a different farnesyltransferase inhibitor induced regression of mammary and salivary carcinomas in Ras transgenic mice. [] These findings, although not directly related to B581, underscore the potential of targeting farnesyltransferase as a therapeutic strategy for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.